SM-324405

描述

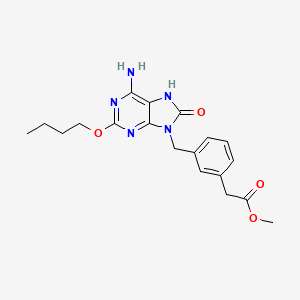

Structure

3D Structure

属性

IUPAC Name |

methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXILFZWMVNDOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Information Available for SM-324405

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "SM-324405." This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misidentified compound, or a designation that is not yet in the public domain.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or visualizations related to the mechanism of action of this compound as requested. The core requirements of the prompt cannot be fulfilled due to the complete absence of data on this specific topic in the public record.

It is recommended to verify the compound identifier and consult internal or proprietary databases if this is a compound under internal research and development. Should "this compound" be an alternative name for a known therapeutic agent, providing that name would allow for a renewed and more successful search for the requested information.

SM-324405: A Technical Overview of a Potent and Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SM-324405, a potent and selective agonist of Toll-like receptor 7 (TLR7). This compound is distinguished by its classification as an "antedrug," a compound designed for localized therapeutic action with rapid systemic inactivation to minimize adverse effects. This document details its mechanism of action, quantitative activity, relevant experimental protocols, and the associated TLR7 signaling pathway, offering a comprehensive resource for researchers in immunology, drug discovery, and related fields.

Core Compound Activity

This compound is a small molecule belonging to the 8-oxoadenine class of compounds. It is a highly potent agonist of TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses and synthetic ligands. Its "antedrug" characteristic is a pivotal design feature; this compound is rapidly metabolized in plasma to an inactive carboxylic acid form, thereby confining its immunostimulatory effects to the site of administration and reducing the potential for systemic cytokine release and associated toxicities.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound's TLR7 agonist activity.

| Parameter | Species | Value | Reference |

| EC50 | Human TLR7 | 50 nM | [1][2] |

| pEC50 | Human TLR7 | 7.3 | [1] |

| pEC50 | Rat TLR7 | 6.6 | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. pEC50 is the negative logarithm of the EC50.

| Parameter | Species | t1/2 (in plasma) | Metabolite | Reference |

| Metabolic Stability | Human | 2.6 min | Inactive carboxylic acid |

t1/2 (half-life) is the time required for the concentration of the drug in the body to be reduced by one-half.

Signaling Pathway

Activation of TLR7 by this compound initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, which in turn drive the expression of pro-inflammatory cytokines and type I interferons.

Caption: MyD88-dependent signaling pathway activated by the TLR7 agonist this compound.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo characterization of this compound's TLR7 agonist activity, based on methodologies described in the literature for similar compounds.

In Vitro TLR7 Reporter Gene Assay

Objective: To determine the potency (EC50) of this compound on human TLR7.

Materials:

-

HEK293 cells stably co-transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

HEK-Blue™ Detection medium or similar substrate for SEAP.

-

This compound.

-

Positive control (e.g., R848).

-

Cell culture medium (DMEM with 10% FBS, antibiotics).

-

96-well cell culture plates.

-

Spectrophotometer or plate reader.

Method:

-

Seed HEK293-hTLR7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24-48 hours.

-

Prepare serial dilutions of this compound and the positive control in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, collect an aliquot of the cell supernatant.

-

Add the supernatant to the SEAP detection medium according to the manufacturer's instructions.

-

Incubate at 37°C until a color change is visible.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vitro Cytokine Induction Assay in Human PBMCs

Objective: To measure the induction of cytokines (e.g., IFN-α, TNF-α) by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium with 10% FBS and antibiotics.

-

This compound.

-

Positive control (e.g., R848).

-

96-well cell culture plates.

-

ELISA kits for the specific cytokines to be measured.

Method:

-

Plate freshly isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/well.

-

Add serial dilutions of this compound and the positive control to the wells.

-

Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Quantify the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

Plot the cytokine concentration against the log of the compound concentration to generate dose-response curves.

In Vivo Model of Allergic Airway Inflammation

Objective: To evaluate the in vivo efficacy of this compound in a murine model of allergen-induced airway inflammation.

Materials:

-

BALB/c mice.

-

Allergen (e.g., ovalbumin, OVA).

-

This compound formulated for intratracheal or intranasal administration.

-

Vehicle control.

-

Equipment for animal dosing and for measuring airway hyperresponsiveness and collecting bronchoalveolar lavage (BAL) fluid.

-

Flow cytometry reagents for cell staining.

-

ELISA kits for cytokine measurements in BAL fluid.

Method (representative):

-

Sensitize mice to the allergen (e.g., intraperitoneal injections of OVA with alum).

-

Challenge the sensitized mice with the allergen via the respiratory route (e.g., intranasal or aerosolized OVA).

-

Administer this compound or vehicle to the mice at a specified time point relative to the allergen challenge (e.g., 1 hour before).

-

24-48 hours after the final challenge, assess airway hyperresponsiveness.

-

Collect BAL fluid and perform cell counts and differentials (e.g., eosinophils, neutrophils).

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

-

Analyze lung tissue for inflammatory cell infiltration by histology.

Experimental Workflow

The characterization of a novel TLR7 agonist like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A typical experimental workflow for the characterization of a novel TLR7 agonist.

References

The Function of SM-324405: A TLR7 Agonist Antedrug for Localized Immunomodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-324405 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized therapeutic action with minimal systemic side effects. Its primary function is to modulate the immune response in specific tissues, making it a promising candidate for the treatment of allergic diseases such as allergic rhinitis. This is achieved by activating TLR7, a key receptor in the innate immune system, which leads to a cascade of signaling events that can shift the immune response from a Th2-dominant allergic phenotype towards a Th1-mediated response. The antedrug nature of this compound, characterized by its rapid metabolism into an inactive form upon entering systemic circulation, is a critical feature that mitigates the risk of systemic cytokine release and associated adverse effects commonly seen with TLR7 agonists.

Core Function: Selective TLR7 Agonism

This compound functions as a potent agonist of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs) and B cells.[1] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses. The activation of TLR7 by a synthetic agonist like this compound mimics this natural process, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs).[1]

A key innovation in the design of this compound is the incorporation of the "antedrug" concept. An antedrug is a pharmacologically active compound that is designed to be rapidly metabolized to an inactive form upon entering the systemic circulation.[1] This design is particularly advantageous for localized therapies, such as intranasal administration for allergic rhinitis, as it confines the potent immunomodulatory effects to the target tissue while preventing systemic toxicity. This compound is metabolized to its corresponding carboxylic acid, a significantly less active form, with a half-life of approximately 2.6 minutes in human plasma.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and pharmacokinetic profile.

| Parameter | Value | Species | Reference |

| EC50 | 50 nM | Human | [1][2] |

| pEC50 | 7.3 | Human | [1] |

| pEC50 | 6.6 | Rat | [1] |

| Plasma Half-life (t1/2) | 2.6 min | Human | [1][2] |

Table 1: In Vitro Potency and Pharmacokinetic Profile of this compound.

Signaling Pathway of this compound

Upon binding to TLR7 in the endosome, this compound initiates a MyD88-dependent signaling pathway. This pathway is central to the innate immune response and ultimately leads to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of various pro-inflammatory cytokines and type I interferons, which are crucial for orchestrating an anti-viral and Th1-biased immune response.

Caption: MyD88-dependent signaling pathway activated by this compound.

Experimental Protocols

In Vitro TLR7 Agonist Activity Assay

The potency of this compound as a TLR7 agonist was determined using a reporter gene assay.[2]

Objective: To quantify the dose-dependent activation of human TLR7 by this compound.

Methodology:

-

Cell Line: Human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter were used.

-

Compound Preparation: this compound was serially diluted in DMSO and then further diluted in assay medium to achieve the final desired concentrations.

-

Cell Treatment: The transfected HEK293 cells were seeded in 96-well plates and incubated with varying concentrations of this compound for 24 hours.

-

Reporter Gene Measurement: After the incubation period, the cell culture supernatant was collected, and the SEAP activity was measured using a colorimetric substrate.

-

Data Analysis: The EC50 value, representing the concentration of this compound that elicits a half-maximal response, was calculated from the dose-response curve.

In Vivo Murine Model of Allergic Airway Inflammation

The efficacy of this compound in an allergic disease model was assessed using an ovalbumin (OVA)-induced murine model of airway inflammation.[2]

Objective: To evaluate the effect of intratracheal administration of this compound on allergen-induced airway inflammation.

Methodology:

-

Animal Model: BALB/c mice were used for this study.

-

Sensitization: Mice were sensitized by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 23, mice were challenged daily with an intranasal administration of OVA.

-

Treatment: this compound (compound 9e in the primary literature) was administered intratracheally 24 hours before the first OVA challenge.

-

Assessment of Airway Inflammation: 48 hours after the final OVA challenge, bronchoalveolar lavage (BAL) fluid was collected to determine the number and composition of inflammatory cells (e.g., eosinophils). Lung tissue was also collected for histological analysis of inflammation and mucus production.

-

Systemic Cytokine Measurement: Blood samples were collected to measure the levels of systemic cytokines such as IL-6 and IL-12 to assess for systemic immune activation.

Experimental Workflow

The following diagram illustrates the workflow for the preclinical evaluation of this compound.

Caption: Preclinical workflow for this compound evaluation.

Conclusion

This compound is a promising therapeutic candidate that leverages the immunomodulatory potential of TLR7 agonism while mitigating systemic side effects through its innovative antedrug design. Its function is to locally activate the innate immune system, leading to a Th1-biased response that can counteract the Th2-mediated inflammation characteristic of allergic diseases. The preclinical data strongly support its potential for further development as a novel immunotherapy for conditions such as allergic rhinitis.

References

The Enigmatic Case of SM-324405: An Exploration of the Antedrug Concept

Despite a comprehensive search of scientific literature and clinical trial databases, the specific compound designated as SM-324405 remains unidentified. No public domain information, including preclinical data, clinical studies, or mechanistic details, appears to be associated with this identifier. This guide, therefore, pivots to an in-depth exploration of the "antedrug" concept, a sophisticated drug design strategy that this compound, if it were a real entity, would likely embody. This technical whitepaper will serve as a resource for researchers, scientists, and drug development professionals by detailing the principles of antedrug design, its therapeutic benefits, and the experimental methodologies used to characterize such compounds.

The Antedrug Concept: A Paradigm of Targeted Action and Systemic Inactivation

The "antedrug" or "soft drug" approach represents a deliberate strategy in medicinal chemistry to design locally active therapeutic agents that undergo rapid and predictable metabolic inactivation upon entering systemic circulation.[1][2][3][4][5] This design philosophy is diametrically opposed to that of a prodrug, which is administered in an inactive form and requires metabolic activation to elicit its pharmacological effect.[1][5] The primary goal of antedrug design is to maximize therapeutic efficacy at the target site while minimizing or eliminating systemic side effects, thereby significantly improving the drug's therapeutic index.[2][3][4]

The core principle involves incorporating a metabolically labile moiety into the chemical structure of a pharmacologically active molecule. This "weak link" is designed to be stable at the site of application (e.g., skin, lungs, or gastrointestinal tract) but susceptible to rapid enzymatic degradation in the bloodstream.

Key Characteristics of an Antedrug:

-

Localized Activity: The drug is designed to exert its therapeutic effect at a specific target tissue or organ.

-

Predictable Metabolism: It undergoes a well-characterized and rapid metabolic conversion to an inactive and non-toxic form.

-

Systemic Inactivation: This inactivation occurs predominantly in the systemic circulation, preventing off-target effects.

-

Improved Safety Profile: The reduction in systemic exposure leads to a lower incidence of adverse drug reactions.

The Antedrug Advantage: Benefits in Drug Development

The antedrug concept is particularly advantageous for therapeutic areas where localized drug delivery is crucial and systemic exposure is associated with significant toxicity. A prime example is the development of corticosteroids for topical or inhaled use. While highly effective as anti-inflammatory agents, systemic exposure to corticosteroids can lead to a range of serious side effects. Antedrug corticosteroids are designed to be potent at the site of inflammation (e.g., the skin in eczema or the lungs in asthma) but are quickly hydrolyzed to inactive metabolites upon absorption into the bloodstream, mitigating systemic risks.

Conceptual Experimental Workflow for an Antedrug

The development and characterization of an antedrug would involve a series of well-defined experimental stages. The following diagram illustrates a typical workflow:

Caption: A generalized workflow for the development of an antedrug, from initial screening to regulatory approval.

Hypothetical Signaling Pathway and Antedrug Intervention

Many inflammatory conditions, where antedrugs are particularly useful, are driven by the activation of intracellular signaling pathways. For instance, the NF-κB signaling pathway is a key regulator of inflammation. An antedrug, such as a hypothetical corticosteroid, would act by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to suppress the expression of pro-inflammatory genes regulated by NF-κB.

References

A Technical Guide to Key Molecular Targets in Allergic Disease Research: SM-324405 (a TLR7 Agonist) and the CRTH2 Antagonist Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two distinct molecular pathways implicated in the modulation of allergic diseases. It first addresses the specific compound SM-324405, a Toll-like receptor 7 (TLR7) agonist, and its role in immune modulation. The second part of this guide offers a comprehensive examination of the well-established Prostaglandin D2 (PGD2) receptor, CRTH2, a key target for anti-inflammatory and anti-allergic drug development. This section will use publicly available data from representative CRTH2 antagonists to illustrate the quantitative data, experimental protocols, and signaling pathways as requested.

Part 1: this compound - A Toll-like Receptor 7 (TLR7) Agonist

This compound has been identified as a potent and selective Toll-like receptor 7 (TLR7) agonist with an EC50 of 50 nM[1]. TLR7 is a component of the innate immune system and its activation can modulate the immune response, which has implications for the treatment of allergic diseases. Agonism of TLR7 can shift the immune response away from a Th2-dominant phenotype, which is characteristic of allergic inflammation, towards a Th1 response.

While research specifically on this compound in allergic disease models is not extensively published in publicly available literature, the therapeutic potential of TLR7 agonists as a class of compounds has been explored in conditions such as allergic rhinitis.

Signaling Pathway for TLR7 Agonism

The signaling pathway for TLR7 activation is distinct from the CRTH2 pathway. Upon binding of an agonist like this compound to TLR7 in the endosome of immune cells (such as dendritic cells), a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines like interferon-alpha (IFN-α). This can help to counteract the Th2-mediated allergic response.

References

The Biological Activity of SM-324405: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-324405 is a potent and selective agonist of Toll-like receptor 7 (TLR7) designed with an 'antedrug' concept.[1][2] This design incorporates an ester group that is rapidly cleaved in plasma, leading to a metabolite with significantly reduced activity.[3] This mechanism aims to provide localized therapeutic effects while minimizing systemic side effects, making this compound a person of interest for the treatment of allergic diseases.[1][3] This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Biological Activity and Mechanism of Action

This compound functions as a selective agonist for TLR7, a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[3][4] Unlike other TLR7 agonists such as R848, this compound exhibits high selectivity for TLR7 over TLR8.[3][5] Upon binding to TLR7, primarily within endosomes of plasmacytoid dendritic cells (pDCs) and B-cells, this compound initiates a downstream signaling cascade.[2][3] This cascade is mediated by the adaptor protein MyD88 and transcription factors like IRF7, leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3]

The 'antedrug' characteristic of this compound is central to its therapeutic potential. The parent ester compound is rapidly metabolized in plasma into a carboxylic acid metabolite.[3][5] This metabolite shows substantially reduced agonist activity, thereby limiting systemic exposure and the potential for adverse effects associated with systemic immune activation.[3]

Quantitative Biological Data

The following tables summarize the in vitro potency and plasma stability of this compound and its metabolite across different species and assays.

| Compound | Assay | Species | Potency (pEC50) | EC50 (nM) | Reference |

| This compound | TLR7 Reporter Assay | Human | 7.3 | 50 | [1] |

| TLR7 Reporter Assay | Rat | 6.6 | - | [1] | |

| Splenocyte Proliferation | Mouse | 8.4 | - | [3] | |

| Splenocyte Proliferation | Rat | 8.2 | - | [3] | |

| This compound Acid Metabolite | Splenocyte Proliferation | Mouse | 6.8 | - | [3] |

| Splenocyte Proliferation | Rat | <6.0 | - | [3] |

Table 1: In Vitro Potency of this compound and its Metabolite. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Compound | Species | Plasma Half-life (t½) | Reference |

| This compound | Human | 1-3 min (ester) / 2.6 min | [3][5] |

| Rat | <1 min | [3] |

Table 2: Plasma Stability of this compound. The rapid metabolism highlights the antedrug properties of the compound.

Signaling Pathway and Experimental Workflow

To visually represent the biological processes, the following diagrams were generated using Graphviz (DOT language).

Caption: TLR7 Signaling Pathway of this compound.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

TLR7/8 Reporter Gene Assay

-

Objective: To determine the agonist activity and selectivity of this compound for human and rat TLR7 and human TLR8.

-

Cell Lines: HEK293 cells stably transfected with human TLR7, rat TLR7, or human TLR8, and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter gene.

-

Methodology:

-

Seed the transfected HEK293 cells in 96-well plates and culture overnight.

-

Prepare serial dilutions of this compound and the reference agonist (e.g., R848).

-

Treat the cells with the compounds for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure SEAP activity using a suitable substrate (e.g., p-nitrophenyl phosphate) and a spectrophotometer.

-

Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Primary Cell Stimulation and Gene Expression Analysis

-

Objective: To assess the induction of TLR7 downstream genes by this compound in primary immune cells.[3]

-

Cells: Human peripheral blood mononuclear cells (PBMCs), mouse splenocytes, or rat splenocytes.[3]

-

Methodology:

-

Isolate primary cells using density gradient centrifugation (e.g., Ficoll-Paque for PBMCs) or by mechanical disruption of the spleen.

-

Incubate the cells (e.g., 1 x 10^6 cells/mL) with this compound (e.g., 100 nM to 1 µM) or a control agonist (e.g., R848) for a specified time (e.g., 4 hours).[3]

-

Harvest the cells and extract total RNA using a suitable kit.

-

Perform gene expression analysis using microarray or quantitative real-time PCR (qRT-PCR) for target genes such as IFNA, IFNB, TNF, IL12, CCL3, CXCL10, OAS, and IFIT2.[3]

-

Normalize the expression data to a housekeeping gene and express the results as fold increase over vehicle-treated controls.[3]

-

Splenocyte Proliferation Assay

-

Objective: To measure the proliferative response of B-cells induced by this compound.[3]

-

Cells: Mouse or rat splenocytes.[3]

-

Methodology:

-

Prepare a single-cell suspension of splenocytes.

-

Plate the cells in 96-well plates and treat with serial dilutions of this compound or its acid metabolite.

-

Incubate the cells for 48-72 hours.

-

Add a proliferation marker, such as BrdU or [3H]-thymidine, for the final 18-24 hours of culture.

-

Measure the incorporation of the marker using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for [3H]-thymidine).

-

Determine pEC50 values from the dose-response curves.[3]

-

In Vivo Allergic Airway Model

-

Objective: To evaluate the efficacy of locally administered this compound in an animal model of allergic airway inflammation.[3]

-

Animal Model: Brown Norway rats or Balb/c mice sensitized to an allergen like ovalbumin (OVA).

-

Methodology:

-

Sensitize animals to the allergen (e.g., intraperitoneal injection of OVA with alum).

-

Challenge the sensitized animals with the allergen via inhalation or intratracheal administration.

-

Administer this compound locally (e.g., intratracheally) prior to or during the allergen challenge.

-

At a specified time point after the final challenge, collect bronchoalveolar lavage fluid (BALF) and plasma samples.

-

Measure inflammatory cell counts in the BALF.

-

Quantify Th2 cytokine levels (e.g., IL-5) in the BALF by ELISA to assess efficacy.[3]

-

Measure systemic cytokine levels (e.g., IFN-α) in the plasma to evaluate systemic exposure and side effects.[3]

-

Conclusion

This compound is a potent and selective TLR7 agonist with a well-defined mechanism of action. Its unique 'antedrug' properties, characterized by rapid plasma metabolism to a less active form, make it a promising candidate for localized therapies, particularly for allergic diseases where systemic immune activation is undesirable. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this novel immunomodulatory compound.

References

The Chemical and Biological Profile of SM-324405: A Potent and Selective TLR7 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-324405 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its ability to stimulate TLR7 signaling makes it a valuable tool for immunology research and a potential candidate for therapeutic development, particularly in the fields of allergy and oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the TLR7 signaling pathway, outlines key experimental protocols for its characterization, and presents its known physicochemical and biological data in a structured format.

Chemical Structure and Properties

This compound is an imidazoquinoline derivative with the chemical formula C19H23N5O4 and a molecular weight of 385.42 g/mol .[1] It is characterized by a butoxy group and a substituted benzylamine (B48309) moiety, which contribute to its potent and selective TLR7 agonistic activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Not available in search results | |

| SMILES | CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | [1] |

| CAS Number | 677773-91-0 | [1] |

| Molecular Formula | C19H23N5O4 | [1] |

| Molecular Weight | 385.42 g/mol | [1] |

| Purity (example) | 99.87% | |

| Solubility | DMSO: 77 mg/mL (199.78 mM) Water: Insoluble Ethanol: Insoluble | |

| Storage | Powder: 3 years at -20°C In solvent: 1 year at -80°C |

Biological Activity and Mechanism of Action

This compound functions as a selective agonist of TLR7, an endosomal receptor primarily expressed in immune cells such as B cells, and plasmacytoid dendritic cells (pDCs). Upon binding to TLR7, this compound initiates a downstream signaling cascade that leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.

A key feature of this compound is its design as an "antedrug". This means it is pharmacologically active at the site of application but is rapidly metabolized to an inactive form upon entering systemic circulation, thereby minimizing the risk of systemic side effects.

Table 2: Biological Activity of this compound

| Parameter | Value | Species | Reference |

| Target | Toll-like receptor 7 (TLR7) | Human, Rat | |

| EC50 | 50 nM | Not specified | |

| pEC50 | 7.3 | Human | |

| pEC50 | 6.6 | Rat | |

| Therapeutic Area | Immunotherapy of allergic diseases |

TLR7 Signaling Pathway

The activation of TLR7 by this compound triggers the MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune response to single-stranded viral RNA and synthetic agonists like this compound.

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

TLR7 Agonist Activity Screening using an NF-κB Reporter Assay

This assay quantifies the activation of the TLR7 pathway by measuring the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB response element.

Experimental Workflow:

Caption: Workflow for an NF-κB Reporter Assay.

Detailed Methodology:

-

Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 and an NF-κB-driven reporter construct in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium.

-

Cell Stimulation: Add the diluted this compound to the cells and incubate for 16-24 hours at 37°C.

-

Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., luciferase, SEAP).

-

Data Analysis: Plot the reporter activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production and secretion of cytokines from primary human immune cells in response to this compound stimulation.

Experimental Workflow:

Caption: Workflow for a PBMC Cytokine Profiling Assay.

Detailed Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate.

-

Stimulation: Treat the cells with this compound and incubate for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific ELISA kits or a multiplex immunoassay platform.

In Vivo Pharmacodynamic Studies in Mice

These studies assess the in vivo activity of this compound by measuring its effects on systemic cytokine levels and immune cell activation in a murine model.

Experimental Workflow:

Caption: Workflow for an In Vivo Pharmacodynamic Study.

Detailed Methodology:

-

Animal Models: Use appropriate mouse strains (e.g., C57BL/6).

-

Compound Formulation and Administration: Formulate this compound in a suitable vehicle and administer via the chosen route.

-

Sample Collection: Collect blood samples at predetermined time points after administration.

-

Pharmacodynamic Readouts: Analyze plasma or serum for cytokine levels. Optionally, harvest tissues such as the spleen or lymph nodes for immune cell phenotyping by flow cytometry.

Conclusion

This compound is a well-characterized, potent, and selective TLR7 agonist with a unique "antedrug" profile. Its ability to potently stimulate the innate immune system locally with reduced systemic exposure makes it an attractive candidate for further investigation in various therapeutic contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar immunomodulatory compounds.

References

Information regarding the discovery and development of SM-324405 is not available in the public domain.

Extensive searches for the compound "SM-324405" have yielded no specific results in scientific literature, patent databases, or clinical trial registries. This suggests that "this compound" may be an internal designation for a compound that has not yet been publicly disclosed, the identifier may be incorrect, or it may be a compound that was discontinued (B1498344) in early-stage development without significant public documentation.

Given the absence of specific data for this compound, this guide will provide a representative framework for the discovery and development of a hypothetical targeted therapy, using the well-documented development of anti-HER2 therapies as an illustrative example. This will follow the requested in-depth technical format, including data tables, experimental protocols, and visualizations, to serve as a template for how such information would be presented for a compound like this compound, were it publicly known.

Illustrative Technical Guide: Discovery and Development of a Novel Anti-HER2 Agent

This guide outlines the typical discovery and development pathway for a targeted anticancer agent. The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, particularly in a subset of breast cancers where the HER2 gene is amplified.[1][2] Monoclonal antibodies and antibody-drug conjugates (ADCs) are prominent therapeutic modalities targeting HER2.[1][3]

Target Identification and Validation

The initial step in developing a targeted therapy is the identification and validation of a molecular target crucial for tumor growth and survival. HER2, a member of the epidermal growth factor receptor family, is a receptor tyrosine kinase that plays a significant role in cell proliferation, differentiation, and survival.[1][2] Overexpression of HER2, found in 20-30% of breast cancers, is associated with aggressive disease and poor prognosis, validating it as a high-value therapeutic target.[1]

Lead Discovery and Optimization

Following target validation, the next phase involves discovering and optimizing a lead compound. For antibody-based therapies, this often involves immunizing mice with the target protein (in this case, the extracellular domain of HER2) to generate a panel of monoclonal antibodies. These antibodies are then screened for their ability to bind to HER2 and inhibit the growth of HER2-overexpressing cancer cells. Promising candidates are then "humanized" to reduce immunogenicity in patients.[2]

For an antibody-drug conjugate (ADC), a cytotoxic payload is attached to the antibody via a chemical linker.[3] The choice of payload and linker is critical for the ADC's efficacy and safety profile.

Preclinical Development

Preclinical development involves extensive in vitro and in vivo testing to characterize the lead compound's efficacy, safety, and pharmacokinetic profile.

3.1. In Vitro Characterization

A series of in vitro assays are conducted to determine the compound's potency and mechanism of action.

| Assay | Parameter | Illustrative Value | Cell Line |

| Cell Viability Assay | IC50 (Inhibitory Concentration 50%) | 15 nM | SK-BR-3 (HER2-positive) |

| IC50 | >1000 nM | MCF-7 (HER2-negative) | |

| Receptor Binding Assay | KD (Dissociation Constant) | 0.5 nM | - |

| Signal Transduction Assay | p-Akt Inhibition | 85% at 50 nM | BT-474 (HER2-positive) |

3.2. In Vivo Efficacy Studies

The antitumor activity of the lead compound is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |

| SK-BR-3 Xenograft | Vehicle Control | 0% |

| Hypothetical Agent (10 mg/kg) | 92% | |

| BT-474 Xenograft | Vehicle Control | 0% |

| Hypothetical Agent (10 mg/kg) | 88% |

3.3. Toxicology and Safety Pharmacology

Comprehensive toxicology studies are performed in relevant animal species to identify potential toxicities and establish a safe starting dose for human clinical trials.

Clinical Development

Clinical development is conducted in phases to evaluate the safety and efficacy of the investigational drug in humans.

-

Phase I: The primary objective is to assess the safety, tolerability, and pharmacokinetics of the drug in a small group of patients to determine a recommended Phase II dose.[4]

-

Phase II: The drug is administered to a larger group of patients with the target disease to evaluate its efficacy and further assess its safety.

-

Phase III: These are large, pivotal trials that compare the new drug to the existing standard of care to confirm its efficacy and safety in a broader patient population.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., SK-BR-3, MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Tumor Xenograft Model

-

Subcutaneously implant 5 x 106 SK-BR-3 cells into the flank of female athymic nude mice.

-

Allow the tumors to grow to an average volume of 150-200 mm3.

-

Randomize the mice into treatment and control groups (n=8-10 per group).

-

Administer the test compound (e.g., intravenously) at the specified dose and schedule.

-

Measure tumor volume twice weekly with calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Below are illustrative diagrams representing key concepts in the development of a targeted therapy like an anti-HER2 agent.

Caption: A simplified workflow of the drug discovery and development process.

Caption: The HER2 signaling pathway and the inhibitory action of a monoclonal antibody.

References

- 1. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Characterization and Phase I Study of an Anti-HER2-TLR7 Immune-Stimulator Antibody Conjugate in Patients with HER2+ Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

SM-324405: A Technical Guide to its Target Receptor and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological characteristics of SM-324405, a potent and selective agonist of Toll-like Receptor 7 (TLR7). The document details its target receptor, the associated signaling cascade, quantitative efficacy data, and representative experimental protocols for its characterization.

Core Target: Toll-like Receptor 7 (TLR7)

This compound is a synthetic small molecule that selectively binds to and activates Toll-like Receptor 7 (TLR7), an endosomally located pattern recognition receptor.[1][2][3][4][5][6] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[7] this compound, as a TLR7 agonist, mimics this viral recognition, initiating a powerful immune response. Notably, it exhibits selectivity for TLR7 over the closely related TLR8.[2][5]

Signaling Pathway: MyD88-Dependent Activation of Innate Immunity

Upon binding of this compound to TLR7 within the endosome, a well-defined signaling cascade is initiated, primarily through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.

The key steps in the this compound-induced TLR7 signaling pathway are as follows:

-

Ligand Binding and Receptor Dimerization: this compound enters the endosome and binds to TLR7, inducing a conformational change that facilitates receptor dimerization.

-

Recruitment of MyD88: The dimerized TLR7 recruits the adaptor protein MyD88 to its Toll-interleukin 1 receptor (TIR) domain.

-

Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

Activation of TRAF6: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6, in turn, activates the TGF-β-activated kinase 1 (TAK1) complex, which leads to the phosphorylation and activation of the IκB kinase (IKK) complex.

-

NF-κB Activation: The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus.

-

IRF7 Activation: In parallel, a complex involving MyD88, IRAK1, IKKα, and TRAF3 can lead to the phosphorylation and activation of IRF7.

-

Gene Transcription: In the nucleus, activated NF-κB and IRF7 bind to their respective DNA response elements in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and a robust type I interferon response (primarily IFN-α).

This signaling cascade results in a potent antiviral and immunomodulatory effect.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from in vitro studies.

| Parameter | Species | Value | Reference |

| EC50 (TLR7 Agonism) | Human | 50 nM | [1][2][3][6] |

| pEC50 (TLR7 Agonism) | Human | 7.3 | [3] |

| pEC50 (TLR7 Agonism) | Rat | 6.6 | [3] |

| Plasma Half-life (t½) | Human | 2.6 min | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and reflect the types of assays described in the primary literature for this compound.

TLR7 Reporter Assay in HEK293 Cells

This assay is used to determine the potency and selectivity of this compound for TLR7. It utilizes Human Embryonic Kidney (HEK) 293 cells stably transfected with the human TLR7 gene and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-SEAP/luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

Positive control (e.g., R848)

-

SEAP/luciferase assay reagent

-

96-well cell culture plates

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed the HEK293-TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay medium.

-

Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Assay:

-

For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions using a spectrophotometer.

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Plot the reporter gene activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

IFN-α Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of this compound to induce the production of IFN-α, a key cytokine in the TLR7 signaling pathway.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., R848).

-

Human IFN-α ELISA kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

PBMC Plating: Plate freshly isolated human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Compound Treatment: Add various concentrations of this compound and a positive control to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

IFN-α ELISA: Quantify the concentration of IFN-α in the supernatants using a commercial human IFN-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFN-α concentration against the this compound concentration to determine the dose-response relationship.

Mandatory Visualizations

This compound Experimental Workflow

Caption: Workflow for in vitro characterization of this compound.

This compound Signaling Pathway

Caption: The MyD88-dependent signaling cascade initiated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Conjugates of Novel TLR7 Inert Ligands as Self-Adjuvanting Immunopotentiators - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of SM-324405 in Preclinical Studies: A Technical Overview

Disclaimer: The compound "SM-324405" does not appear in publicly available scientific literature or drug development pipelines based on current information. The following guide is a template demonstrating the requested format and content structure. The experimental details, data, and pathways are illustrative, based on typical preclinical oncology studies, and should not be attributed to a real compound named this compound.

Executive Summary

This document outlines the preclinical in vivo efficacy of the hypothetical compound this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. Data from xenograft models demonstrate significant tumor growth inhibition and a favorable pharmacokinetic profile. The methodologies employed in these key studies are detailed herein to provide a comprehensive understanding of the preclinical data package for this compound.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound is designed to target key nodes within the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. By inhibiting this pathway, this compound is hypothesized to induce apoptosis and halt tumor progression.

Methodological & Application

Application Notes and Protocols for In Vitro Studies with SM-324405

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-324405 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As a synthetic small molecule, this compound is designed as an "antedrug," exhibiting localized activity with rapid systemic metabolism to minimize off-target effects. Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, thereby modulating the immune response. These characteristics make this compound a valuable tool for in vitro investigations of immune activation, antiviral responses, and immunotherapeutic strategies.

Mechanism of Action

Upon binding to TLR7 in the endosome, this compound initiates a signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK (Interleukin-1 Receptor-Associated Kinase) family members, IRAK1 and IRAK4, and the subsequent activation of TRAF6 (TNF Receptor-Associated Factor 6). The activation of TRAF6 results in two major downstream effects:

-

Activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway leads to the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

-

Activation of IRF7 (Interferon Regulatory Factor 7): This pathway is crucial for the production of type I interferons, most notably Interferon-alpha (IFN-α).[1][2][3]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Assay | Value |

| EC50 | HEK293 cells expressing human TLR7 | NF-κB Reporter Assay | 50 nM |

Note: Data for cell viability, cytokine production, and protein phosphorylation are currently not available in the public domain. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific in vitro models.

Experimental Protocols

Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque™ PLUS or other density gradient medium

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.

-

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the final PBMC pellet in an appropriate cell culture medium for downstream applications.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of PBMCs or other cell lines.

Materials:

-

Isolated PBMCs or other target cells

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom cell culture plates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Seed 1 x 105 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Reporter Gene Assay

This protocol describes the use of a HEK293 cell line stably transfected with a TLR7 expression vector and an NF-κB-driven luciferase reporter gene to assess this compound activity.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter

-

Complete DMEM medium

-

This compound stock solution

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed 5 x 104 cells per well in 100 µL of complete DMEM in a 96-well plate.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control.

-

Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 6-24 hours at 37°C.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Measure luminescence using a plate-reading luminometer.

-

Express the results as fold induction over the vehicle control.

Cytokine Production Analysis by ELISA

This protocol outlines the measurement of IFN-α and TNF-α in the supernatant of this compound-stimulated PBMCs.

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-

This compound stock solution

-

24-well cell culture plates

-

Human IFN-α and TNF-α ELISA kits

-

Microplate reader

Procedure:

-

Seed 2 x 106 PBMCs per well in 1 mL of complete RPMI-1640 medium in a 24-well plate.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Collect the supernatant and store it at -80°C until analysis.

-

Perform the IFN-α and TNF-α ELISAs on the collected supernatants according to the manufacturer's instructions provided with the kits.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curve.

Western Blot Analysis of IRF7 and NF-κB p65 Phosphorylation

This protocol describes the detection of phosphorylated IRF7 and the p65 subunit of NF-κB in this compound-stimulated cells.

Materials:

-

Isolated PBMCs or other suitable cell line

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF7 (Ser477/479), anti-total IRF7, anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed 5 x 106 cells per well in a 6-well plate and stimulate with this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Caption: TLR7 Signaling Pathway Activated by this compound.

Caption: General Experimental Workflow for In Vitro Studies of this compound.

References

- 1. Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-factors Required for TLR7- and TLR9- dependent Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SM-324405 in Mouse Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-324405 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an antedrug. This characteristic allows for localized therapeutic activity within the respiratory tract while minimizing systemic exposure and potential side effects, making it a promising candidate for the treatment of allergic diseases like asthma. As a TLR7 agonist, this compound is expected to modulate the immune response by promoting a T-helper 1 (Th1) phenotype, thereby counteracting the dominant Th2 response characteristic of allergic asthma. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of asthma, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action: TLR7 Agonism in Asthma

Toll-like receptor 7 is an endosomal receptor that recognizes single-stranded RNA viruses and synthetic imidazoquinoline compounds like this compound. Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting cells (APCs), initiates a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines like IL-12.

In the context of asthma, this translates to:

-

Shifting the Th2/Th1 Balance: The upregulation of IFN-γ and IL-12 promotes the differentiation of naïve T cells into Th1 cells, which can suppress the Th2 cell proliferation and the production of Th2 cytokines (IL-4, IL-5, and IL-13) that are central to allergic inflammation.

-

Reducing Eosinophilia: By inhibiting Th2 cytokine production, particularly IL-5, this compound can reduce the recruitment and activation of eosinophils in the airways.

-

Modulating Antibody Production: TLR7 activation can influence B-cell responses, potentially leading to a decrease in allergen-specific IgE and an increase in IgG2a antibodies.

-

Bronchodilatory Effects: Some studies suggest that TLR7 agonists may also have direct or indirect bronchodilatory effects.

Data Presentation: Efficacy of a Representative TLR7 Agonist (Resiquimod) in a Mouse Model of Asthma

While specific quantitative data for this compound is proprietary, the following tables summarize the expected efficacy based on studies using the well-characterized TLR7 agonist, resiquimod (B1680535) (R848), in an ovalbumin (OVA)-induced mouse model of allergic asthma. These data provide a benchmark for the anticipated effects of this compound.

Table 1: Effect of TLR7 Agonist Treatment on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Macrophages (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) |

| Naive (Control) | 1.5 ± 0.3 | 0.1 ± 0.05 | 12.0 ± 2.5 | 0.2 ± 0.1 | 1.0 ± 0.2 |

| OVA-Sensitized/Challenged | 8.5 ± 1.2 | 50.2 ± 7.5 | 20.5 ± 3.0 | 5.1 ± 0.8 | 8.2 ± 1.5 |

| OVA + TLR7 Agonist | 3.2 ± 0.6 | 10.5 ± 2.1 | 15.3 ± 2.8 | 2.3 ± 0.5 | 3.5 ± 0.7 |

*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Sensitized/Challenged group.

Table 2: Effect of TLR7 Agonist Treatment on Cytokine Levels in BALF (pg/mL)

| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ |

| Naive (Control) | < 10 | < 15 | < 20 | < 10 |

| OVA-Sensitized/Challenged | 85 ± 12 | 150 ± 25 | 250 ± 40 | < 10 |

| OVA + TLR7 Agonist | 25 ± 5 | 40 ± 8 | 75 ± 15 | 120 ± 20 |

*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Sensitized/Challenged group.

Table 3: Effect of TLR7 Agonist Treatment on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)

| Treatment Group | Penh (at 50 mg/mL Methacholine) |

| Naive (Control) | 1.5 ± 0.2 |

| OVA-Sensitized/Challenged | 4.8 ± 0.5 |

| OVA + TLR7 Agonist | 2.2 ± 0.3* |

*Data are presented as mean ± SEM. *p < 0.05 compared to the OVA-Sensitized/Challenged group. Penh = enhanced pause.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a common method for inducing an allergic asthma phenotype in mice, which can then be used to evaluate the therapeutic efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Alum)

-

Sterile phosphate-buffered saline (PBS)

-

This compound (dissolved in a suitable vehicle, e.g., sterile PBS or saline)

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Methacholine

Procedure:

-

Sensitization:

-

On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.

-

The control group should receive i.p. injections of PBS with alum.

-

-

Drug Administration:

-

This compound is recommended to be administered locally to the lungs. Intratracheal (i.t.) instillation is a suitable method.

-

A suggested starting dose, based on other TLR7 agonists, is in the range of 10-100 µg per mouse, administered in a volume of 30-50 µL. Dose-response studies are highly recommended to determine the optimal therapeutic dose.

-

Administer this compound (or vehicle control) 24 hours prior to each OVA challenge.

-

-

Airway Challenge:

-

On Days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.

-

The control group is challenged with saline aerosol.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.

-

Determine the total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik).

-

-

Cytokine Analysis: Centrifuge the BALF and store the supernatant at -80°C. Measure the levels of IL-4, IL-5, IL-13, and IFN-γ using ELISA or a multiplex bead assay.

-

Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

-

Serum Immunoglobulin Levels: Collect blood via cardiac puncture at the time of sacrifice. Isolate serum and measure the levels of OVA-specific IgE and IgG2a by ELISA.

-

Intratracheal (i.t.) Instillation Protocol

Materials:

-

Anesthetized mouse

-

A dedicated, well-lit workspace

-

Small animal laryngoscope or a fiber optic light source

-

A 24G intravenous catheter or a specialized mouse intubation cannula

-

A micropipette and tips or a Hamilton syringe

-

Suspension of this compound in sterile vehicle (30-50 µL)

Procedure:

-

Anesthetize the mouse using a ketamine/xylazine cocktail or isoflurane.

-

Suspend the mouse by its upper incisors on an angled board to straighten the airway.

-

Gently pull the tongue to the side with forceps to visualize the glottis.

-

Use a light source to illuminate the back of the throat.

-

Carefully insert the catheter or cannula through the vocal cords into the trachea. A slight movement of the cannula with each breath can confirm correct placement.

-

Instill the 30-50 µL of this compound solution through the cannula.

-

Keep the mouse in a vertical position for a few seconds to allow the liquid to disperse into the lungs.

-

Remove the cannula and allow the mouse to recover on a warming pad.

Mandatory Visualizations

Signaling Pathway of this compound (TLR7 Agonist)

Caption: TLR7 signaling pathway initiated by this compound in asthma.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a mouse model of asthma.

Application Notes and Protocols for SM-324405 (Hypothetical HER2 Inhibitor)

For Research Use Only

Introduction

SM-324405 is a potent and selective, orally bioavailable small molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases.[1][2][3] Overexpression or amplification of HER2 is a key driver in the development and progression of several cancers, most notably in a subset of breast cancers.[1][2] Upon activation, HER2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound is designed to bind to the intracellular kinase domain of HER2, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling events. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical cancer models.

Quantitative Data Summary

The following tables summarize representative in vivo pharmacokinetic and efficacy data for a hypothetical small molecule HER2 inhibitor, this compound. This data is provided as a guideline for experimental design.

Table 1: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 1 mg/kg | 10 mg/kg |

| Cmax | 1200 ng/mL | 850 ng/mL |

| Tmax | 0.25 h | 2 h |

| AUC (0-24h) | 3500 ng·h/mL | 9800 ng·h/mL |

| t1/2 | 4.5 h | 6.2 h |

| Bioavailability | - | 78% |

Table 2: In Vivo Antitumor Efficacy of this compound in a HER2+ Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | 20 mg/kg, daily, PO | 1500 mm³ | - |

| This compound | 20 mg/kg, daily, PO | 450 mm³ | 70% |

| This compound | 40 mg/kg, daily, PO | 250 mm³ | 83% |

Signaling Pathway

The diagram below illustrates the HER2 signaling pathway and the proposed mechanism of action for this compound.

References

- 1. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: SM-324405 Cell-Based Assay for Cytokine Release

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The following application note and protocols are based on a hypothetical molecule, SM-324405, as no public information was found for a compound with this designation. The described mechanism of action, experimental data, and signaling pathways are illustrative and designed to provide a comprehensive example of a cell-based assay for cytokine release, drawing upon established scientific principles and methodologies.

Introduction

Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by the excessive release of pro-inflammatory cytokines, which can be a significant adverse effect of various therapeutic agents.[1][2] Therefore, it is crucial to characterize the potential of novel drug candidates to modulate cytokine release early in the drug development process. This application note describes a cell-based assay to evaluate the effect of this compound, a hypothetical small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway, on cytokine release in human peripheral blood mononuclear cells (PBMCs).

Hypothetical Mechanism of Action of this compound

This compound is postulated to be a potent and selective inhibitor of the myeloid differentiation primary response 88 (MyD88) protein, a key adaptor molecule downstream of TLR4. By binding to MyD88, this compound is hypothesized to prevent its recruitment to the activated TLR4 receptor complex, thereby inhibiting the subsequent activation of NF-κB and MAPK signaling pathways and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Principle of the Assay

This assay utilizes human PBMCs, which comprise a mixed population of immune cells including monocytes and lymphocytes, providing a physiologically relevant in vitro model system.[3] The cells are pre-treated with varying concentrations of this compound before being stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist, to induce a cytokine response. The concentration of key pro-inflammatory cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Materials:

-

Whole blood from healthy human donors

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

-

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.

-

Wash the PBMCs by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

-

2. Cell Seeding and Treatment with this compound

-

Materials:

-

Isolated PBMCs

-

Complete RPMI-1640 medium

-